4-(4-chlorophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
4-(4-CHLOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a heterocyclic compound that belongs to the pyranoquinoline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyranoquinoline core with a chlorophenyl and a methyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-(4-CHLOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can be achieved through a one-pot multicomponent reaction. This method involves the reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum’s acid, catalyzed by L-proline . The reaction proceeds through a series of steps including Michael addition and intramolecular cyclization, resulting in high yields and purity of the desired product . This method is advantageous due to its simplicity, efficiency, and the absence of metal catalysts.
Chemical Reactions Analysis
4-(4-CHLOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has shown significant potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis . It targets various cellular pathways, including those involved in DNA replication and repair, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
4-(4-CHLOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can be compared with other similar compounds such as:
Quinazolinone derivatives: These compounds also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Pyranoquinoline derivatives: Similar to the compound , these derivatives have shown potential in various therapeutic applications.
Quinoline derivatives: These compounds are known for their antimicrobial and antitumor activities and are used in the development of various pharmaceuticals.
The uniqueness of 4-(4-CHLOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE lies in its specific structural features and the combination of functional groups that contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14ClNO3 |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C19H14ClNO3/c1-21-15-5-3-2-4-13(15)18-17(19(21)23)14(10-16(22)24-18)11-6-8-12(20)9-7-11/h2-9,14H,10H2,1H3 |
InChI Key |
ARJFKWQZJLHKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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